4-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
4-[(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a pyrazole and a pyrazolo[1,5-a]pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE typically involves the formation of the pyrazole ring followed by the construction of the pyrazolo[1,5-a]pyrimidine system. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .
Chemical Reactions Analysis
Types of Reactions
4-[(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrazole and pyrazolo[1,5-a]pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or pyrazolo[1,5-a]pyrimidine rings .
Scientific Research Applications
4-[(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: Compounds with a similar pyrazole ring structure.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar fused ring system.
Uniqueness
4-[(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazolo[1,5-a]pyrimidine rings. This structural complexity allows for diverse chemical modifications and potential biological activities that may not be present in simpler compounds .
Properties
Molecular Formula |
C13H19N5O2S |
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Molecular Weight |
309.39 g/mol |
IUPAC Name |
4-(5-methyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H19N5O2S/c1-10(2)18-11(3)12(9-15-18)21(19,20)17-8-4-7-16-13(17)5-6-14-16/h5-6,9-10H,4,7-8H2,1-3H3 |
InChI Key |
JWYODUMOOFVZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)S(=O)(=O)N2CCCN3C2=CC=N3 |
Origin of Product |
United States |
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